molecular formula C₆₄H₁₀₀N₁₈O₁₃ B612786 2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-1-oxohexan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide CAS No. 57462-42-7

2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-1-oxohexan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide

Cat. No. B612786
CAS RN: 57462-42-7
M. Wt: 1329.59
InChI Key:
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Description

[Nle11]-Substance P is a substance P analog that avoids methionine oxidation problems.

Scientific Research Applications

Green Surfactant Systems

The development of biodegradable ionic liquids (ILs) has led to the creation of green surfactant formulations for various applications. This includes the synthesis of novel IL-derived amphiphilic pyridinium oximes, which show potential in chemical decontamination through controlled microorganized nucleophilic systems (Pandya et al., 2020).

Synthesis of Rhenium Tricarbonyl Core Complexes

Rhenium tricarbonyl core complexes involving thymidine and uridine derivatives have been synthesized. These complexes are characterized using various spectroscopic techniques, contributing to the field of inorganic chemistry (Wei et al., 2005).

Ghrelin Agonist Research

A specific compound has been identified as an orally active ghrelin agonist, potentially useful as a pharmacological tool to investigate the role of ghrelin in energy homeostasis (Lugar et al., 2004).

Synthesis of Bifunctional Supramolecular Reagents

Research has focused on synthesizing bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents. This has implications in the field of crystal growth and design, aiding in understanding hydrogen-bond donors and acceptors (Aakeröy et al., 2007).

Development of Novel Thiazolidin-4-carboxylic Acid Derivatives

New N-acyl-thiazolidine-4-carboxylic acid derivatives have been synthesized, showing significant influence on learning and memory processes in experimental animals. This research contributes to the understanding of the central cholinergic system (Krichevskii et al., 2007).

Synthesis of Piperazine Substituted Quinolones

Research in this area has led to the development of a series of novel piperazine substituted quinolones, which could have potential applications in medicinal chemistry (Fathalla & Pazdera, 2017).

Anti-Inflammatory Applications

A specific compound, (S)-1-((S)-2-{[1-(4-Amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid, has been identified as an orally available selective interleukin-converting enzyme/caspase-1 inhibitor. It exhibits potent anti-inflammatory activity and is useful for the treatment of inflammatory diseases (Wannamaker et al., 2007).

Mechanism of Action

Action Environment:

: 作用机制 - 维基百科 : Putman, T. J., & Merritt, H. H. (1937). The Pharmacological Basis of Therapeutics. Journal of the American Medical Association, 109(23), 1907–1908. DOI: 10.1001/jama.1937.02780230001001 : Piperaquine: Uses, Interactions, Mechanism of Action | DrugBank Online

Biochemical Analysis

Biochemical Properties

“[Nle11]-SUBSTANCE P” interacts with various enzymes and proteins, particularly the Neurokinin-1 (NK1) receptor . As an analog of Substance P, it mimics the biochemical reactions of the original peptide, including the activation of the NK1 receptor . The nature of these interactions involves the binding of “[Nle11]-SUBSTANCE P” to the NK1 receptor, triggering a cascade of intracellular events.

Cellular Effects

“[Nle11]-SUBSTANCE P” has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have excitatory effects on both central and peripheral neurons .

Molecular Mechanism

The molecular mechanism of action of “[Nle11]-SUBSTANCE P” involves its binding interactions with the NK1 receptor . Upon binding, it activates or inhibits certain enzymes, leading to changes in gene expression. This interaction triggers a series of intracellular events, leading to the observed physiological effects .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade rapidly

Dosage Effects in Animal Models

The effects of “[Nle11]-SUBSTANCE P” vary with different dosages in animal models . At certain thresholds, it exhibits neuroprotective and cognition-enhancing activities. At high doses, it may have toxic or adverse effects .

Metabolic Pathways

It is known to interact with the NK1 receptor, which is involved in numerous physiological processes .

Transport and Distribution

“[Nle11]-SUBSTANCE P” is transported and distributed within cells and tissues via specific transporters or binding proteins

Subcellular Localization

As an analog of Substance P, it is likely to be found in similar compartments or organelles

properties

IUPAC Name

2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-1-oxohexan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H100N18O13/c1-4-5-22-42(54(69)86)75-58(90)46(34-38(2)3)74-53(85)37-73-55(87)47(35-39-17-8-6-9-18-39)79-59(91)48(36-40-19-10-7-11-20-40)80-57(89)43(26-28-51(67)83)76-56(88)44(27-29-52(68)84)77-60(92)50-25-16-33-82(50)63(95)45(23-12-13-30-65)78-61(93)49-24-15-32-81(49)62(94)41(66)21-14-31-72-64(70)71/h6-11,17-20,38,41-50H,4-5,12-16,21-37,65-66H2,1-3H3,(H2,67,83)(H2,68,84)(H2,69,86)(H,73,87)(H,74,85)(H,75,90)(H,76,88)(H,77,92)(H,78,93)(H,79,91)(H,80,89)(H4,70,71,72)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPTUBCWHRSMIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H100N18O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1329.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-1-oxohexan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Reactant of Route 2
Reactant of Route 2
2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-1-oxohexan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Reactant of Route 3
Reactant of Route 3
2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-1-oxohexan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Reactant of Route 4
Reactant of Route 4
2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-1-oxohexan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Reactant of Route 5
Reactant of Route 5
2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-1-oxohexan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Reactant of Route 6
Reactant of Route 6
2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-1-oxohexan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.